2-(2-Bromophenyl)propanenitrile
Overview
Description
2-(2-Bromophenyl)propanenitrile is an organic compound with the molecular formula C9H8BrN It is a brominated derivative of phenylpropanenitrile, characterized by the presence of a bromine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)propanenitrile typically involves the reaction of 2-bromobenzyl cyanide with iodomethane. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanenitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
2-(2-Bromophenyl)propanenitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
- 2-Bromobenzyl cyanide
- 2-Bromophenylacetonitrile
- 2-Bromo-α-methylbenzeneacetonitrile
Comparison: 2-(2-Bromophenyl)propanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical properties and reactivity
Biological Activity
Overview
2-(2-Bromophenyl)propanenitrile, with the molecular formula CHBrN, is a brominated derivative of phenylpropanenitrile. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its structural characteristics, including the presence of a bromine atom and a nitrile group, contribute to its unique reactivity and interaction with biological systems.
- IUPAC Name : this compound
- CAS Number : 57775-10-7
- Molecular Weight : 210.07 g/mol
- Melting Point : Data not widely available; further studies needed.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The bromine atom and the nitrile group are believed to play critical roles in its reactivity. Research indicates that this compound may interact with cellular pathways, although detailed mechanisms remain to be fully elucidated .
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds similar to this compound. For instance, related nitriles have shown activity against Leishmania major, a parasite responsible for leishmaniasis. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance biological efficacy .
Cytotoxicity Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. The results indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Studies
-
Leishmanicidal Activity :
- A study evaluated several brominated compounds, including derivatives of propanenitrile, for their activity against L. major. Results indicated that specific modifications could enhance efficacy and selectivity towards the parasite .
- Assays utilized included Alamar Blue for quantifying cell viability and parasite inhibition.
-
Cytotoxicity Against Cancer Cells :
- In a series of experiments involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
- The concentration-response relationship showed IC values indicating effective concentrations for inducing cytotoxicity.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Structure Characteristics | Antiparasitic Activity | Cytotoxicity |
---|---|---|---|
2-(4-Bromophenyl)propanenitrile | Bromine at para position | Moderate | High |
3-Hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile | Hydroxy group addition | High | Moderate |
2-Bromobenzyl cyanide | Bromine at benzyl position | Low | Moderate |
Properties
IUPAC Name |
2-(2-bromophenyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKUAVIXSOZILM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442423 | |
Record name | 2-(2-bromophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-10-7 | |
Record name | 2-(2-bromophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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